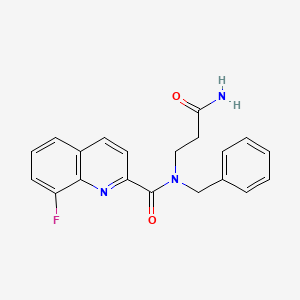

![molecular formula C20H24N2O4 B5516195 N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)

N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Spirocyclic compounds like the one can be synthesized through various methods, including reactions between lithiated benzenesulfonyltetrahydropyrans and hydroxybutenolides, as demonstrated in the synthesis of similar dioxaspiro[5.5]undecanes (Baylis et al., 1993). The synthesis often involves multi-step processes including nucleophilic additions, cycloadditions, or domino reactions to construct the spirocyclic framework.

Molecular Structure Analysis The molecular structure of spirocyclic compounds is often elucidated using X-ray crystallography, providing detailed insights into their three-dimensional conformation and stereochemistry. For example, the structural determination of related compounds has been achieved, revealing triclinic, P-1 space group orientations and establishing the geometry around the spirocyclic centers (Zeng et al., 2021).

Chemical Reactions and Properties Spirocyclic compounds undergo various chemical reactions, including cycloadditions and nucleophilic additions, to form complex structures with multiple functional groups. The reactivity can be influenced by the steric and electronic nature of the spiro center, leading to selective transformations that are critical for further chemical modifications.

Physical Properties Analysis The physical properties of spirocyclic compounds, such as solubility, melting points, and crystallinity, are significantly influenced by their molecular structure. For example, the crystal structure analysis of similar compounds provides insights into the factors affecting their physical stability and solubility characteristics (Kirillov et al., 2010).

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related spiro compounds and their structural analysis through crystallography. For example, Zeng et al. (2021) described the preparation of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, highlighting its crystal structure and thermodynamic properties. This study offers insights into the molecular structure and stability of such compounds, which are crucial for their potential applications in material science and pharmaceuticals (Zeng, Wang, & Zhang, 2021).

Antitumor Activity

Spiro compounds have been evaluated for their antitumor activity. Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, which showed activity against leukemia and lung carcinoma in vitro and in vivo. These findings suggest potential applications of spiro compounds in developing new antitumor agents (Lee, Palmer, Boyd, Baguley, & Denny, 1992).

Antiviral Evaluation

New spirothiazolidinone derivatives have been synthesized and assessed for their antiviral activity. Apaydın et al. (2020) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, demonstrating strong activity against influenza A/H3N2 virus. This research contributes to the development of novel antiviral molecules leveraging the spirothiazolidinone scaffold (Apaydın, Loy, Stevaert, & Naesens, 2020).

Chiral Separation and Configuration

The chiral separation and configuration determination of spiro compounds are also areas of interest. Liang et al. (2008) synthesized and separated enantiomers of five spiro compounds, highlighting their potential in pharmaceutical applications as active pharmaceutical ingredients or catalysts (Liang, Guo, Liu, & Wei, 2008).

properties

IUPAC Name |

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-14-17(18(22-26-14)15-5-3-2-4-6-15)19(23)21-16-7-10-25-20(13-16)8-11-24-12-9-20/h2-6,16H,7-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJBROVVJLPDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCOC4(C3)CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)

![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)